

NCT-501: A Selective ALDH1A1 Inhibitor for Research and Drug Development

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Compound of Interest

Compound Name: Nct-501

Cat. No.: B609501

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A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: Aldehyde dehydrogenase 1A1 (ALDH1A1) has emerged as a critical enzyme in cellular detoxification and retinoic acid signaling, and its overexpression is a hallmark of various cancer stem cells, contributing to therapeutic resistance and poor prognosis.[1][2] **NCT-501** is a potent and highly selective small molecule inhibitor of ALDH1A1, offering a valuable tool for investigating the biological roles of this enzyme and as a potential therapeutic agent.[3][4] This document provides an in-depth technical guide on **NCT-501**, summarizing its inhibitory activity, selectivity, and mechanism of action. Detailed experimental protocols for its evaluation and diagrams of relevant biological pathways are also presented to facilitate its application in research and drug development.

Core Compound Data: NCT-501

NCT-501 is a theophylline-based compound identified through a quantitative high-throughput screening campaign.[4] It exhibits potent and selective inhibition of the ALDH1A1 isozyme.[3][5]

Property	Value	Source
Chemical Name	8-[[4-(Cyclopropylcarbonyl)-1-piperazinyl]methyl]-3,7-dihydro-1,3-dimethyl-7-(3-methylbutyl)-1H-purine-2,6-dione hydrochloride	
Molecular Formula	C ₂₁ H ₃₂ N ₆ O ₃ ·HCl	[6]
Molecular Weight	452.98 g/mol	[6]
CAS Number	2080306-22-3	[6]
Solubility	Soluble to 100 mM in water and DMSO	[6]

Quantitative Inhibitory Activity

NCT-501 demonstrates high potency for ALDH1A1 with an IC₅₀ value in the nanomolar range. [3] Its selectivity is a key feature, with significantly lower activity against other ALDH isozymes. [5]

Target Enzyme	IC ₅₀ (nM)	Selectivity Fold (vs. ALDH1A1)	Source
hALDH1A1	40	-	[3][5]
hALDH1B1	> 57,000	> 1425	[5]
hALDH2	> 57,000	> 1425	[5]
hALDH3A1	> 57,000	> 1425	[5]

Mechanism of Action and Biological Effects

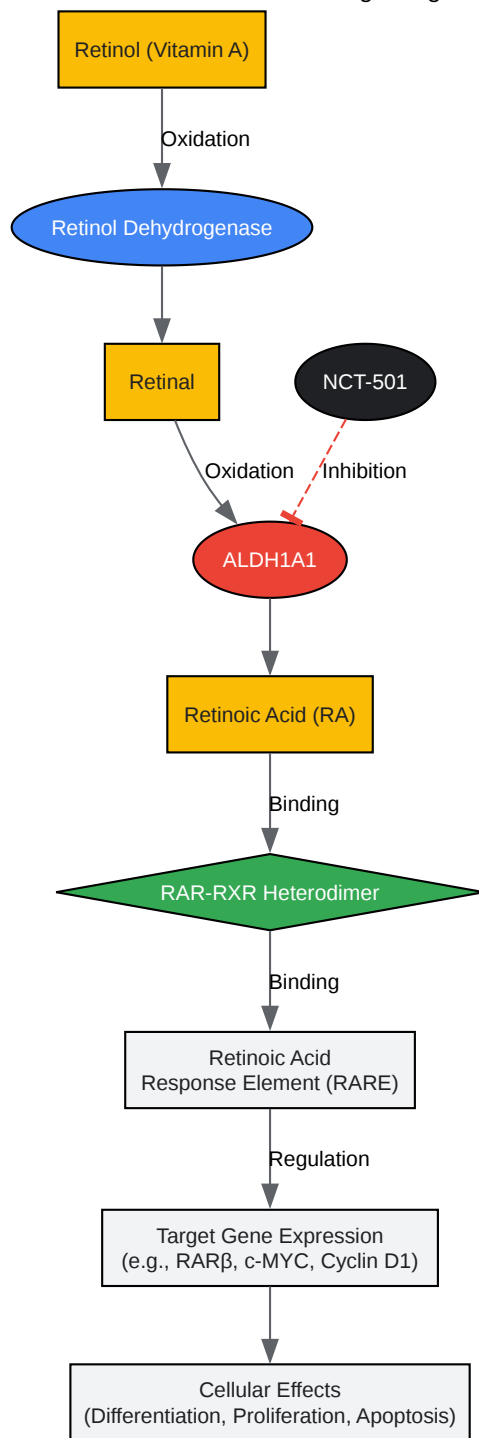
NCT-501 acts as a reversible inhibitor of ALDH1A1. [7] By inhibiting ALDH1A1, **NCT-501** can modulate several cellular processes:

- Inhibition of Retinoic Acid (RA) Synthesis: ALDH1A1 catalyzes the oxidation of retinal to retinoic acid, a key signaling molecule involved in gene regulation, cell differentiation, and development.[1] Inhibition of ALDH1A1 by **NCT-501** can disrupt RA-mediated signaling pathways.[8]
- Sensitization of Cancer Cells: High ALDH1A1 activity is associated with resistance to certain chemotherapeutic agents.[2][9] Inhibition of ALDH1A1 can re-sensitize cancer cells to these treatments.
- Targeting Cancer Stem Cells (CSCs): ALDH1A1 is a well-established marker for CSCs in various cancers, including breast, lung, and ovarian cancer.[1][2] **NCT-501** can be used to target these CSC populations, potentially reducing tumor initiation and recurrence.[10] In head and neck squamous cell carcinoma (HNSCC), **NCT-501** has been shown to decrease the ability of cells to form spheres and migrate and is cytotoxic to cisplatin-resistant cells.[7]

Signaling Pathways

ALDH1A1 is a key enzyme in the retinoic acid signaling pathway and has been implicated in other cancer-related pathways.

ALDH1A1-Mediated Retinoic Acid Signaling Pathway

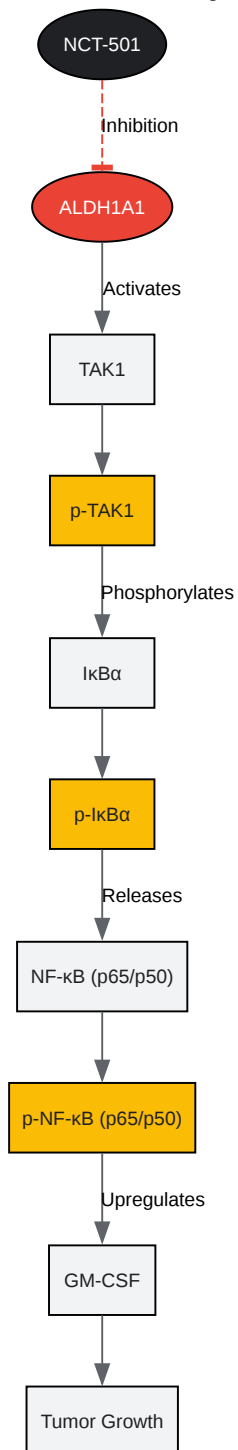


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Caption: ALDH1A1 in the Retinoic Acid Signaling Pathway.

ALDH1A1 has also been shown to activate the TAK1-NF κ B signaling pathway, promoting tumor growth.[11]

ALDH1A1 and the TAK1-NF κ B Signaling Pathway



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Caption: ALDH1A1 Activation of the TAK1-NFκB Pathway.

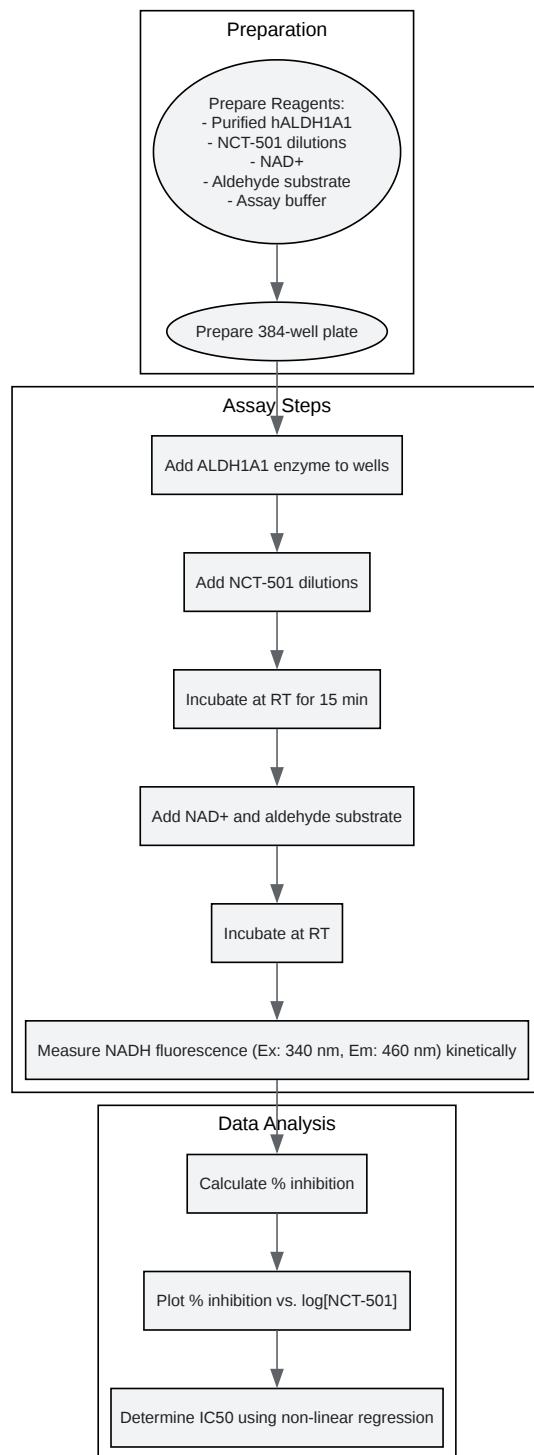
Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of **NCT-501**'s activity.

In Vitro ALDH1A1 Enzyme Inhibition Assay

This protocol determines the IC₅₀ value of **NCT-501** against purified ALDH1A1 enzyme.

Experimental Workflow for ALDH1A1 Enzyme Inhibition Assay



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Caption: Workflow for ALDH1A1 Enzyme Inhibition Assay.

Methodology:

- Reagent Preparation:
 - Prepare assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0, with 1 mM EDTA).
 - Reconstitute purified recombinant human ALDH1A1 enzyme in assay buffer to a working concentration (e.g., 20 nM).
 - Prepare a stock solution of **NCT-501** in DMSO and create a serial dilution series in assay buffer.
 - Prepare working solutions of NAD⁺ (e.g., 2.5 mM) and a suitable aldehyde substrate like propionaldehyde (e.g., 10 mM) in assay buffer.
- Assay Procedure (384-well plate format):
 - Add ALDH1A1 enzyme solution to each well.
 - Add the **NCT-501** serial dilutions to the respective wells. Include vehicle control (DMSO) and no-enzyme control wells.
 - Incubate the plate at room temperature for 15 minutes.
 - Initiate the reaction by adding a mixture of NAD⁺ and the aldehyde substrate to all wells.
 - Immediately begin kinetic measurement of NADH fluorescence (Excitation: ~340 nm, Emission: ~460 nm) at room temperature for a set duration (e.g., 10-30 minutes).
- Data Analysis:
 - Determine the rate of reaction (slope of the fluorescence curve) for each well.
 - Calculate the percent inhibition for each **NCT-501** concentration relative to the vehicle control.
 - Plot the percent inhibition against the logarithm of the **NCT-501** concentration.

- Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.

Cell-Based ALDH Activity Assay (ALDEFLUOR™ Assay)

This assay measures the intracellular ALDH activity in live cells.

Methodology:

- Cell Preparation:
 - Culture cells of interest to the desired confluency.
 - Harvest and wash the cells, then resuspend them in ALDEFLUOR™ assay buffer at a concentration of 1×10^6 cells/mL.
- Assay Procedure:
 - Prepare two tubes for each cell sample: one for the test sample and one for the negative control.
 - Add the activated ALDEFLUOR™ substrate to the test sample tube.
 - Add the activated ALDEFLUOR™ substrate and the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), to the negative control tube.
 - Incubate all tubes at 37°C for 30-60 minutes.
 - Centrifuge the cells, remove the supernatant, and resuspend the cell pellet in fresh assay buffer.
- Flow Cytometry Analysis:
 - Analyze the cells using a flow cytometer.
 - The DEAB-treated sample is used to set the gate for the ALDH-positive population.
 - The percentage of ALDH-positive cells in the test sample can then be quantified.

To evaluate the effect of **NCT-501**, cells can be pre-incubated with varying concentrations of the inhibitor before the addition of the ALDEFLUOR™ substrate.

In Vivo Xenograft Studies

This protocol outlines a general procedure to assess the efficacy of **NCT-501** in a tumor xenograft model.

Methodology:

- Cell Implantation:
 - Harvest cancer cells with high ALDH1A1 expression.
 - Subcutaneously inject a defined number of cells (e.g., 1×10^6) into the flank of immunocompromised mice (e.g., nude or NSG mice).
- Tumor Growth and Treatment:
 - Monitor the mice for tumor formation.
 - Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
 - Administer **NCT-501** (e.g., via intraperitoneal injection) or vehicle control to the respective groups according to a predetermined dosing schedule.
- Efficacy Assessment:
 - Measure tumor volume regularly (e.g., twice a week) using calipers.
 - Monitor the body weight of the mice as an indicator of toxicity.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
- Data Analysis:
 - Plot the mean tumor volume over time for each group.

- Statistically compare the tumor growth between the **NCT-501** treated group and the vehicle control group.

Conclusion

NCT-501 is a valuable research tool for elucidating the multifaceted roles of ALDH1A1 in normal physiology and disease. Its high potency and selectivity make it a superior probe compared to less specific ALDH inhibitors. The experimental protocols and pathway diagrams provided herein serve as a comprehensive resource for researchers and drug developers aiming to leverage **NCT-501** in their studies. Further investigation into the therapeutic potential of **NCT-501**, particularly in the context of cancer stem cell-targeted therapies, is warranted.

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